molecular formula C22H23N3 B5805656 N-(4-benzylpiperazin-1-yl)-1-naphthalen-1-ylmethanimine

N-(4-benzylpiperazin-1-yl)-1-naphthalen-1-ylmethanimine

Cat. No.: B5805656
M. Wt: 329.4 g/mol
InChI Key: RIRNOMXXURRKDY-UHFFFAOYSA-N
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Description

N-(4-benzylpiperazin-1-yl)-1-naphthalen-1-ylmethanimine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a naphthalene ring linked to a benzylpiperazine moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzylpiperazin-1-yl)-1-naphthalen-1-ylmethanimine typically involves the reductive amination of naphthaldehyde with 4-benzylpiperazine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzylpiperazin-1-yl)-1-naphthalen-1-ylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and naphthalene positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthylamines.

Scientific Research Applications

N-(4-benzylpiperazin-1-yl)-1-naphthalen-1-ylmethanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-benzylpiperazin-1-yl)-1-naphthalen-1-ylmethanimine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-benzylpiperazin-1-yl)-1-naphthalen-1-ylmethanimine stands out due to its unique combination of a naphthalene ring and a benzylpiperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-naphthalen-1-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3/c1-2-7-19(8-3-1)18-24-13-15-25(16-14-24)23-17-21-11-6-10-20-9-4-5-12-22(20)21/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRNOMXXURRKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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